Methyl 3-acetamido-4-chlorothiophene-2-carboxylate
CAS No.: 632356-40-2
Cat. No.: VC8128462
Molecular Formula: C8H8ClNO3S
Molecular Weight: 233.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 632356-40-2 |
---|---|
Molecular Formula | C8H8ClNO3S |
Molecular Weight | 233.67 g/mol |
IUPAC Name | methyl 3-acetamido-4-chlorothiophene-2-carboxylate |
Standard InChI | InChI=1S/C8H8ClNO3S/c1-4(11)10-6-5(9)3-14-7(6)8(12)13-2/h3H,1-2H3,(H,10,11) |
Standard InChI Key | FGBJNRLHSOQZMV-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(SC=C1Cl)C(=O)OC |
Canonical SMILES | CC(=O)NC1=C(SC=C1Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure centers on a thiophene ring—a five-membered aromatic system containing one sulfur atom. Key substituents include:
-
Methyl ester at position 2: Enhances solubility in organic solvents and serves as a protecting group for carboxylic acids .
-
Acetamido group (-NHCOCH) at position 3: Introduces hydrogen-bonding capacity and steric bulk, influencing molecular interactions .
-
Chlorine atom at position 4: Electron-withdrawing effects modulate ring electronics, directing subsequent reactions such as nucleophilic substitution .
The spatial arrangement of these groups is critical for its reactivity. Computational models predict a planar thiophene ring with slight distortion due to steric interactions between the acetamido and chlorine substituents .
Physicochemical Properties
Key properties derived from experimental data include:
Property | Value | Source |
---|---|---|
Molecular Weight | 233.67 g/mol | |
Melting Point | Not reported | – |
Solubility | Soluble in DMSO, methanol | |
Storage Conditions | Sealed, room temperature | |
pKa (predicted) | ~3.5 (carboxylic acid analog) |
The compound’s solubility in dimethyl sulfoxide (DMSO) and methanol facilitates its use in solution-phase reactions . Stability under ambient conditions suggests compatibility with standard laboratory handling.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for synthesizing methyl 3-acetamido-4-chlorothiophene-2-carboxylate:
-
Functionalization of pre-chlorinated thiophene intermediates: Starting from 4-chlorothiophene-2-carboxylate derivatives, introducing the acetamido group via nucleophilic substitution or coupling reactions.
-
Modification of amino-thiophene precursors: Acetylation of a 3-amino-4-chlorothiophene-2-carboxylate intermediate, leveraging established amidation protocols .
Stepwise Synthesis from 3-Amino-4-Chlorothiophene-2-Carboxylate
A plausible pathway involves:
-
Synthesis of 3-amino-4-chlorothiophene-2-carboxylate: Analogous to the method reported for methyl 3-amino-4-methylthiophene-2-carboxylate , where hydroxylamine hydrochloride and iron(III) chloride facilitate oxime formation, followed by reduction.
-
Acetylation: Treatment with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetamido derivative.
Example Protocol
-
Step 1: React 4-chloro-3-nitrothiophene-2-carboxylate with ammonium chloride and iron powder in ethanol under reflux to reduce the nitro group to an amine .
-
Step 2: Acetylate the amine using acetic anhydride (1.2 equiv) in dichloromethane at 0°C, followed by quenching with aqueous sodium bicarbonate .
Yield optimization requires precise stoichiometry and temperature control, with typical yields exceeding 85% for analogous reactions .
Applications in Pharmaceutical Chemistry
Role in Anticoagulant Development
Future Directions
Expanding Synthetic Routes
Exploring catalytic methods (e.g., palladium-catalyzed amidation) could improve efficiency and reduce waste. Additionally, microwave-assisted synthesis may accelerate reaction times for the acetylation step.
Biological Screening
Prioritize in vitro assays to evaluate the compound’s bioactivity, particularly against coagulation factors and kinase targets. Structure-activity relationship (SAR) studies could refine substituent effects on potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume